N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
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Overview
Description
N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a chemical compound known for its unique structure and properties It is composed of a chlorobenzyl group and a methoxyphenyl group connected by an ethanamine chain, with a hydrobromide salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide typically involves the reaction of 4-chlorobenzyl chloride with 4-methoxyphenylacetonitrile in the presence of a base such as sodium hydride. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired ethanamine compound. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride
- N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine sulfate
Uniqueness
N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it suitable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C16H19BrClNO |
---|---|
Molecular Weight |
356.7 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C16H18ClNO.BrH/c1-19-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(17)7-3-14;/h2-9,18H,10-12H2,1H3;1H |
InChI Key |
DVSKHXKZYXAXSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)Cl.Br |
Origin of Product |
United States |
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